molecular formula C8H8BrN3O B2485895 3-Bromo-6-methoxy-2-methylimidazo[1,2-b]pyridazine CAS No. 1369233-11-3

3-Bromo-6-methoxy-2-methylimidazo[1,2-b]pyridazine

Cat. No. B2485895
CAS RN: 1369233-11-3
M. Wt: 242.076
InChI Key: FHRDIUPGIHSDDW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Bromo-6-methoxy-2-methylimidazo[1,2-b]pyridazine and its derivatives involves multiple steps, including the use of carboxylic acids, esters, and quaternary salts derived from the imidazo[1,2-b]pyridazine ring system. These compounds can undergo the Mannich reaction, showcasing their reactivity and versatility in chemical synthesis (Lombardino, 1968). Additionally, a variety of 6-substituted imidazo[1,2-b]pyridazines have been synthesized, demonstrating the flexibility of the core structure in generating a wide range of analogs (Barlin et al., 1994).

Molecular Structure Analysis

The molecular structure of 3-Bromo-6-methoxy-2-methylimidazo[1,2-b]pyridazine is characterized by nuclear magnetic resonance (NMR) spectra, which provides insight into the electronic environment of the molecule. Acidity constants of some imidazo[1,2-b]pyridazines have been recorded, indicating the influence of substituents on the molecule's acidity and overall stability.

Chemical Reactions and Properties

These compounds exhibit a range of chemical reactions, including the ability to undergo Mannich reactions and condensation reactions, highlighting their chemical reactivity. The presence of the methoxy group and the bromine atom significantly impacts the chemical behavior, influencing reactions such as nucleophilic substitutions and electrophilic additions.

Physical Properties Analysis

The physical properties of 3-Bromo-6-methoxy-2-methylimidazo[1,2-b]pyridazine, such as melting point, boiling point, and solubility, are crucial for its application in chemical syntheses and research. These properties are determined by the compound's molecular structure and influence its handling and storage conditions.

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents, stability under different conditions, and the compound's ability to participate in chemical transformations, are essential for exploring its potential uses. The bromo and methoxy groups present in the compound play a significant role in determining its chemical properties and reactivity patterns.

For more in-depth information and further exploration of 3-Bromo-6-methoxy-2-methylimidazo[1,2-b]pyridazine, the listed references provide a comprehensive overview of the compound's synthesis, molecular structure, and properties (Lombardino, 1968); (Barlin et al., 1994).

Scientific Research Applications

  • Synthesis and CNS Activities : A study by Barlin, Davies, Harrison, Jacobsen, and Willis (1994) focused on the synthesis of various imidazo[1,2-b]pyridazines, including derivatives similar to 3-Bromo-6-methoxy-2-methylimidazo[1,2-b]pyridazine. They explored their potential activities on the central nervous system, particularly in displacing diazepam from rat brain plasma membranes (Barlin et al., 1994).

  • Central Nervous System Activity : Another study by Barlin, Davies, Davis, and Harrison (1994) synthesized and evaluated similar compounds for their ability to interact with the central nervous system. They specifically looked at how these compounds displaced diazepam from rat brain membranes (Barlin et al., 1994).

  • Synthetic Approaches : Lombardino (1968) reported the synthesis of 6-methoxyimidazo[1,2-b]pyridazine and its 2-methyl analog. This study is crucial as it lays the groundwork for the synthesis of compounds like 3-Bromo-6-methoxy-2-methylimidazo[1,2-b]pyridazine (Lombardino, 1968).

  • Pharmacological Evaluation : A study conducted by Harrison, Barlin, Davies, Ireland, Mátyus, and Wong (1996) involved the synthesis of 2,3-disubstituted-6-alkoxyimidazo[1,2-b]pyridazines and evaluated them for in vitro affinity for the benzodiazepine receptor. This research is significant for understanding the pharmacological potential of compounds structurally related to 3-Bromo-6-methoxy-2-methylimidazo[1,2-b]pyridazine (Harrison et al., 1996).

Safety and Hazards

The compound is classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, H335 . Precautionary statements include P261, P305, P338, P351 .

properties

IUPAC Name

3-bromo-6-methoxy-2-methylimidazo[1,2-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3O/c1-5-8(9)12-6(10-5)3-4-7(11-12)13-2/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHRDIUPGIHSDDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=N1)C=CC(=N2)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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